molecular formula C22H14BrCl2N3O2S B12009855 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 499104-41-5

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12009855
CAS No.: 499104-41-5
M. Wt: 535.2 g/mol
InChI Key: UDXKAWHDNVQBPQ-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromophenyl group, and a dichlorophenylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinazolinone derivative with a thiol compound under suitable conditions.

    Attachment of the Dichlorophenylacetamide Moiety: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with 3,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Amines or thiols, polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for the development of new drugs with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the quinazolinone core and the bromophenyl group may allow it to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the dichlorophenylacetamide moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
  • 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and dichlorophenyl groups may enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

CAS No.

499104-41-5

Molecular Formula

C22H14BrCl2N3O2S

Molecular Weight

535.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C22H14BrCl2N3O2S/c23-13-5-7-17(8-6-13)28-21(30)18-3-1-2-4-19(18)27-22(28)31-12-20(29)26-16-10-14(24)9-15(25)11-16/h1-11H,12H2,(H,26,29)

InChI Key

UDXKAWHDNVQBPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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